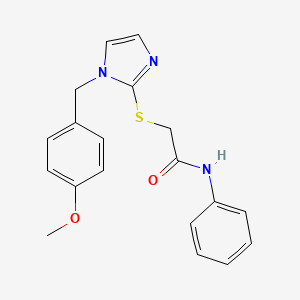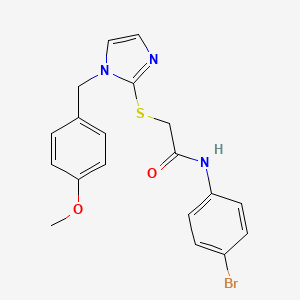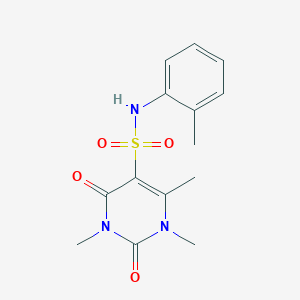
1,3,4-trimethyl-N-(2-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide
Descripción general
Descripción
1,3,4-trimethyl-N-(2-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TMDP and is a sulfonamide-based compound. TMDP has shown potential in various scientific applications, including medicinal chemistry, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
TMDP has been extensively studied for its potential in medicinal chemistry and pharmaceuticals. It has shown significant potential as an anti-tumor agent by inhibiting the growth of cancer cells. TMDP has also been studied for its potential in treating Alzheimer's disease and as an anti-inflammatory agent. The compound has shown promising results in pre-clinical studies, and further research is required to explore its potential in clinical trials.
Mecanismo De Acción
The mechanism of action of TMDP involves the inhibition of various enzymes and proteins involved in tumor growth and inflammation. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various tumors. TMDP also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TMDP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of lactate dehydrogenase and glucose in cancer cells, indicating its potential in inhibiting tumor growth. The compound has also been shown to reduce the levels of prostaglandin E2, which is involved in inflammation. TMDP has also been shown to reduce the levels of amyloid beta, which is involved in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMDP is its potential in inhibiting tumor growth and inflammation. The compound has also shown potential in treating Alzheimer's disease. However, one of the limitations of TMDP is its low solubility in water, which can affect its bioavailability. The compound also requires further research to explore its potential in clinical trials.
Direcciones Futuras
There are several future directions for TMDP research. One of the directions is to explore the potential of TMDP in combination with other anti-tumor agents. Another direction is to explore the potential of TMDP in treating other inflammatory diseases. The compound also requires further research to explore its potential in clinical trials and to determine its optimal dosage and administration route.
Propiedades
IUPAC Name |
1,3,4-trimethyl-N-(2-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-7-5-6-8-11(9)15-22(20,21)12-10(2)16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGBVNYKIRKTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-trimethyl-N-(2-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(N,N-diethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3296278.png)
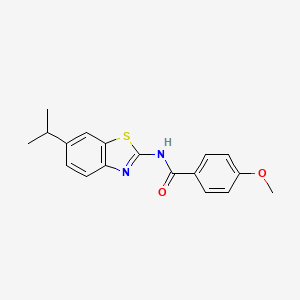
![3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B3296283.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B3296294.png)

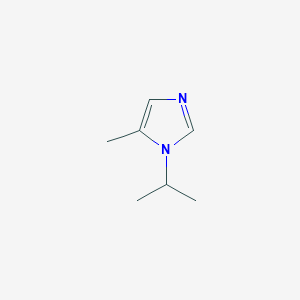
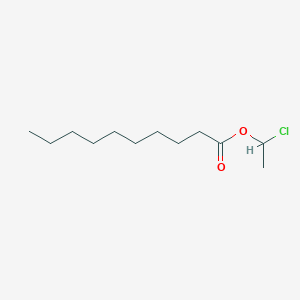
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3296336.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3296339.png)
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-5-bromo-2-furancarboxamide](/img/structure/B3296346.png)
![3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3296352.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3296375.png)
